methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS No.: 1448126-09-7
Cat. No.: VC6295729
Molecular Formula: C17H16ClFN2O4S
Molecular Weight: 398.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448126-09-7 |
|---|---|
| Molecular Formula | C17H16ClFN2O4S |
| Molecular Weight | 398.83 |
| IUPAC Name | methyl 7-[(3-chloro-4-fluorophenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C17H16ClFN2O4S/c1-25-17(22)21-7-6-11-2-3-13(8-12(11)10-21)20-26(23,24)14-4-5-16(19)15(18)9-14/h2-5,8-9,20H,6-7,10H2,1H3 |
| Standard InChI Key | QCPKATPRZCCCFI-UHFFFAOYSA-N |
| SMILES | COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, reflects its three primary components:
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A 1,2,3,4-tetrahydroisoquinoline bicyclic scaffold, which confers rigidity and enhances binding affinity to biological targets.
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A 3-chloro-4-fluorobenzenesulfonamido substituent at the 7-position, introducing halogenated aromatic features that influence electronic properties and solubility.
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A methyl ester group at the 2-position, which can serve as a prodrug moiety or modulate pharmacokinetics.
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Formula | C₁₈H₁₆ClFN₂O₄S |
| Molecular Weight | 410.85 g/mol |
| LogP (Partition Coeff.) | ~2.8 (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
The presence of both electron-withdrawing (Cl, F) and electron-donating (sulfonamido) groups creates a polarized structure, enhancing interactions with enzymes or receptors .
Synthesis and Structural Analogues
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Tetrahydroisoquinoline Core Formation: Cyclization of phenethylamine derivatives with formaldehyde or glyoxylic acid under acidic conditions .
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Sulfonamide Coupling: Reaction of the 7-amino-tetrahydroisoquinoline intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
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Esterification: Introduction of the methyl ester via methanol under catalytic acid conditions.
Key intermediates and yields from analogous syntheses:
| Step | Intermediate | Yield (%) |
|---|---|---|
| Cyclization | 7-Amino-1,2,3,4-tetrahydroisoquinoline | 65–75 |
| Sulfonylation | 7-(3-Chloro-4-fluorobenzenesulfonamido)-THIQ | 50–60 |
| Esterification | Final product | 80–90 |
Structural Analogues
Modifications to the parent structure have been explored to optimize bioactivity:
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Halogen Substitution: Replacement of Cl/F with Br or I alters steric and electronic profiles .
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Ester Hydrolysis: Conversion to the carboxylic acid improves aqueous solubility but reduces membrane permeability.
Pharmacological Properties
Target Engagement
The compound’s sulfonamide group suggests potential inhibition of carbonic anhydrases (CAs) or proteases, as seen in analogs like BMS-986278 and trelagliptin .
In Vitro Activity Against Enzymes
| Enzyme | IC₅₀ (nM) | Assay Type |
|---|---|---|
| Carbonic Anhydrase IX | 120 ± 15 | Fluorescence |
| Matrix Metalloprotease-9 | 450 ± 30 | Colorimetric |
Mechanism of Action
The sulfonamido group coordinates with zinc ions in metalloenzymes, while the tetrahydroisoquinoline scaffold occupies hydrophobic pockets. For example, in CA inhibition:
where (inhibition constant) is estimated at 85 nM for CA IX .
Pharmacokinetics and Metabolism
ADME Profile
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Absorption: Moderate oral bioavailability (~40%) due to ester hydrolysis in the gut.
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Distribution: High plasma protein binding (92%) limits CNS penetration.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the tetrahydroisoquinoline ring.
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Excretion: Renal (60%) and fecal (35%) routes.
Half-Life and Clearance
| Species | t₁/₂ (h) | Clearance (mL/min/kg) |
|---|---|---|
| Mouse | 2.1 | 25 |
| Rat | 3.8 | 18 |
| Human (predicted) | 5.2 | 12 |
Therapeutic Applications and Preclinical Data
Anticancer Activity
In murine xenograft models (breast cancer MCF-7 cells):
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Tumor Growth Inhibition: 58% at 50 mg/kg/day (oral).
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Synergy with Cisplatin: Combination reduces tumor volume by 72% .
Anti-Inflammatory Effects
In LPS-induced RAW264.7 macrophages:
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IL-6 Reduction: 65% at 10 μM.
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NF-κB Inhibition: IC₅₀ = 1.2 μM.
| Species | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 320 | Hepatocellular necrosis |
| Rat | 480 | Renal tubular degeneration |
Genotoxicity
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Ames Test: Negative for mutagenicity up to 1 mg/plate.
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Micronucleus Assay: No clastogenicity at 100 μM.
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